molecular formula C8H6ClIO2 B8799113 3-Iodo-4-methoxybenzoyl chloride CAS No. 89893-95-8

3-Iodo-4-methoxybenzoyl chloride

Cat. No.: B8799113
CAS No.: 89893-95-8
M. Wt: 296.49 g/mol
InChI Key: ZFSIGTASDSRLCO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Iodo-4-methoxybenzoyl chloride (CAS: 89893-95-8, C₈H₆ClIO₂) is an aromatic acyl chloride characterized by an iodine substituent at the 3-position and a methoxy group at the 4-position of the benzoyl ring. Its molecular weight is approximately 296.49 g/mol, with a monoisotopic mass of 295.90 g/mol . The compound is synthesized via refluxing 3-iodo-4-methoxybenzoic acid with thionyl chloride (SOCl₂), yielding a white solid after purification .

Properties

CAS No.

89893-95-8

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

3-iodo-4-methoxybenzoyl chloride

InChI

InChI=1S/C8H6ClIO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3

InChI Key

ZFSIGTASDSRLCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Spectral Data

  • ¹H-NMR (CDCl₃) : δ 8.50 (s, 1H, aromatic), 8.12–8.10 (d, 1H, aromatic), 6.88–6.86 (d, 1H, aromatic), 3.99 (s, 3H, OCH₃) .
  • ¹³C-NMR (CDCl₃) : Peaks at 165.1 (C=O), 162.8 (C-OCH₃), 141.9, 133.2, 126.3, 109.4, 85.2 (C-I), and 56.2 (OCH₃) .

Applications The compound is a key intermediate in synthesizing radiopharmaceuticals (e.g., radiofluorinated pyrrolidinones) and benzophenone derivatives . Its iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution and cross-coupling reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Iodo-4-methoxybenzoyl chloride C₈H₆ClIO₂ 296.49 3-I, 4-OCH₃ High electrophilicity, iodine enhances reactivity
3-Methoxy-4-methylbenzoyl chloride C₉H₉ClO₂ 184.62 3-OCH₃, 4-CH₃ Methyl group reduces steric hindrance compared to iodine
3-Iodobenzoyl chloride C₇H₄ClIO 242.46 3-I Lacks methoxy group; lower molecular weight
3,5-Dichloro-4-hydroxybenzoyl chloride C₇H₃Cl₂O₂ 205.00 3,5-Cl, 4-OH Hydroxy group increases acidity; Cl substituents enhance stability

Key Research Findings

Synthesis Efficiency : Prolonged reflux (22 hours) improves this compound yield (32% to 61%) but risks decomposition .

Reactivity in Cross-Coupling : Iodine’s polarizability enhances Pd-catalyzed cross-coupling efficiency compared to bromo or chloro analogues .

Thermal Stability : Distillation under reduced pressure (145–150°C/1 Torr) is required for purification due to moderate thermal stability .

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